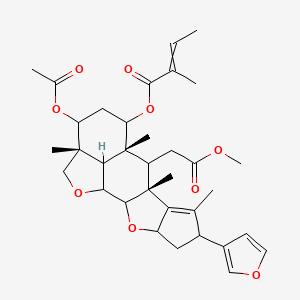
Margosan-O; Azadriactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salannin is a tetranortriterpenoid compound isolated from the seeds of the neem tree (Azadirachta indica) It is one of the many bioactive compounds found in neem, known for its insecticidal and antifeedant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Salannin can be extracted from neem seeds using various extraction techniques. One common method involves the use of solvents such as ethanol or methanol to extract the compound from the seed kernels. The extract is then subjected to chromatographic techniques to isolate and purify salannin .
Industrial Production Methods: Industrial production of salannin typically involves large-scale extraction from neem seeds. The seeds are first cleaned and dried, then ground into a fine powder. The powder is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain pure salannin .
Analyse Des Réactions Chimiques
Types of Reactions: Salannin undergoes various chemical reactions, including photolysis, oxidation, and cycloaddition reactions.
Common Reagents and Conditions:
Major Products:
Photolysis Products: Δ17-isosalanninolide, isosalanninolide, and salanninolide.
Oxidation Products: Various peroxide intermediates.
Applications De Recherche Scientifique
Mécanisme D'action
Salannin exerts its effects primarily through its interaction with insect hormonal pathways. It acts as an insect growth regulator by inhibiting the synthesis of ecdysteroids and juvenile hormones, which are crucial for insect development and reproduction . This disruption leads to prolonged larval stages, reduced pupal weight, and increased mortality in insects .
Comparaison Avec Des Composés Similaires
Azadirachtin: Known for its potent insecticidal properties, azadirachtin is more widely studied and used compared to salannin.
Nimbin: Exhibits anti-inflammatory and antimicrobial activities, similar to salannin.
Gedunin: Known for its antimalarial and antifungal properties.
Uniqueness of Salannin: While salannin shares some biological activities with these compounds, its unique chemical structure and specific mode of action make it a valuable addition to the arsenal of natural bioactive compounds. Its ability to disrupt insect hormonal pathways sets it apart from other neem-derived compounds .
Propriétés
Formule moléculaire |
C34H44O9 |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
[(9R,11R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/t21?,22?,23?,24?,25?,28?,29?,30?,32-,33+,34-/m1/s1 |
Clé InChI |
CJHBVBNPNXOWBA-GFFATCCTSA-N |
SMILES isomérique |
CC=C(C)C(=O)OC1CC([C@]2(COC3C2[C@]1(C([C@]4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
SMILES canonique |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


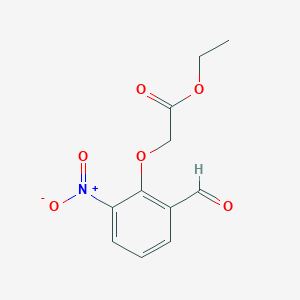
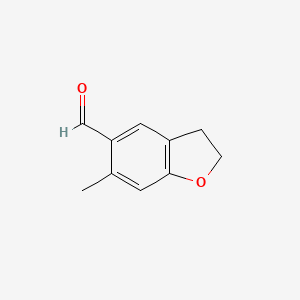
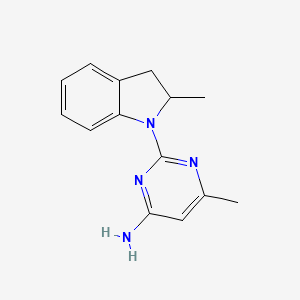
![(2Z,3Z)-2-benzylidene-N-hydroxy-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14795945.png)
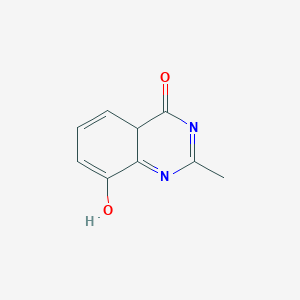

![3-[4-[3-(Dimethylamino)prop-2-enoyl]phenoxy]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B14795975.png)
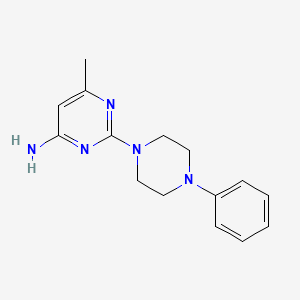
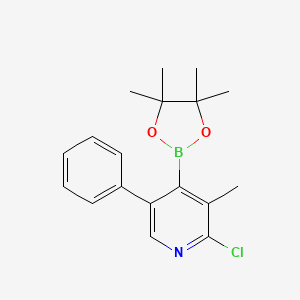
![2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14795990.png)
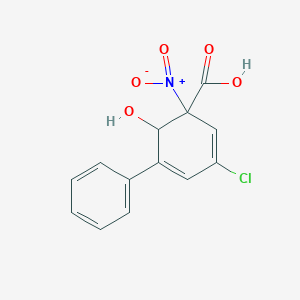
![N,N-dimethyl-3-(3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B14796003.png)
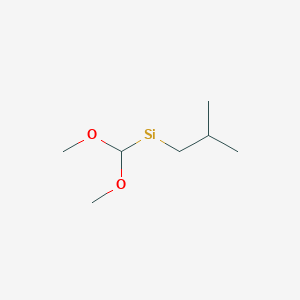
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[[5-carbamimidamido-1-[[3-carboxy-1-[[3-carboxy-1-[[1-carboxy-2-[2-[[[(1R,10S,12R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14796015.png)
